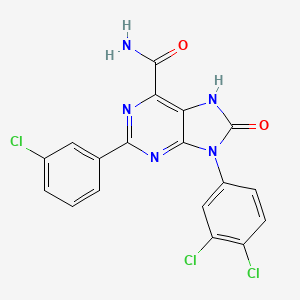
2-(3-chlorophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the purine family, a group of heterocyclic aromatic organic compounds. Purines are key components of cellular energy systems (ATP, GTP), signal transduction (cAMP, cGMP), and are building blocks of DNA and RNA. The specific structure of "2-(3-chlorophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" implies potential biological activity, given the presence of chlorophenyl groups and the purine core.
Synthesis Analysis
The synthesis of purine derivatives often involves stepwise construction of the purine ring or modification of existing purine structures. While specific synthesis methods for the mentioned compound are not directly cited, related research provides insight into common practices. For example, the synthesis of similar purine compounds involves multi-step reactions including alkylation, condensation, and chlorination, starting from primary materials like amino-pyrimidines and proceeding through a series of carefully controlled reactions to introduce various substituents at precise positions on the purine ring (Zhou Juntao, 2011).
Molecular Structure Analysis
Molecular structure analysis of purine derivatives, including X-ray crystallography, provides detailed insights into their three-dimensional conformation, intermolecular interactions, and potential binding sites for biological targets. Studies on similar molecules have shown complex hydrogen-bonding schemes and distinct molecular geometry that contribute to their biological activities and interactions (A. Atria, M. Garland, R. Baggio, 2010).
科学的研究の応用
Interactions with DNA
- DNA Modification: Vinyl chloride derivatives, such as chloroacetaldehyde, can interact with DNA, forming specific modifications like etheno-deoxyadenosine and etheno-deoxycytidine. These modifications can impact the structure of DNA and have implications for vinyl chloride oncogenicity (Green & Hathway, 1978).
Antimicrobial Applications
- Antimicrobial Activity: Novel purine-based N-acyl-α-carboxamides, prepared using 2-amino-6-chloropurine, exhibited significant antimicrobial potency against various bacterial strains, comparable to standard drugs like ampicillin trihydrate (Kaur, Gupta, Harjai, & Singh, 2014).
Structural Analysis
- X-ray Crystallography: The crystal structures of purine and pyrimidine derivatives, including those similar in structure to the compound , have been analyzed to understand their molecular configurations and potential applications in various fields (Cetina et al., 2004).
Enzyme Interaction
- Enzyme Inhibition: Purine derivatives have been explored for their potential to inhibit enzymes, such as adenosine deaminase. This has implications for the development of drugs targeting specific enzyme pathways (Shah, Schaeffer, & Murray, 1965).
Anticonvulsant Properties
- Anticonvulsant Agents: Compounds structuring similar to the mentioned compound have been tested for their efficacy as anticonvulsant agents, representing a new class of substances for seizure control (Kelley et al., 1988).
Spectroscopic Analysis
- Spectroscopic Properties: Synthesized derivatives have been characterized using various spectroscopic techniques like IR, NMR, and UV-Vis spectra to understand their molecular structure and properties (Demir et al., 2016).
Polymer Science
- Polyamide Synthesis: Research has been conducted on carboxylate-containing polyamides, which are relevant to the structural framework of the compound. These studies contribute to understanding polymer science and potential applications (Ueyama et al., 1998).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-chlorophenyl)-9-(3,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl3N5O2/c19-9-3-1-2-8(6-9)16-23-13(15(22)27)14-17(25-16)26(18(28)24-14)10-4-5-11(20)12(21)7-10/h1-7H,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFZRIQUROYXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2497989.png)
![5-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2497991.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2497992.png)
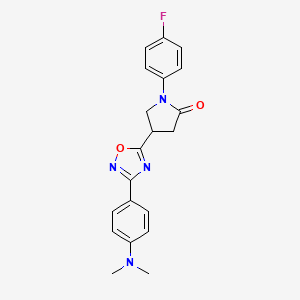
![Tert-butyl N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylcarbamate](/img/structure/B2497997.png)
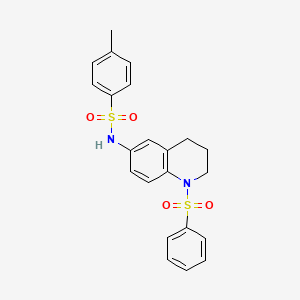

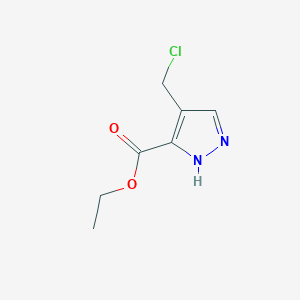
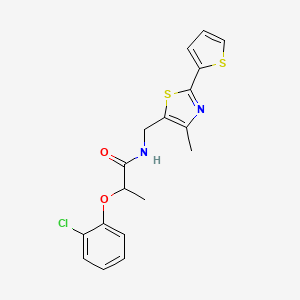
![N-[2-Fluoro-5-[[2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2498003.png)
![7-Chloro-3-methylthieno[2,3-C]pyridine](/img/structure/B2498006.png)
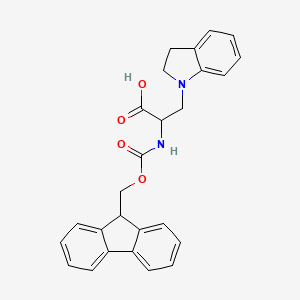
![Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)